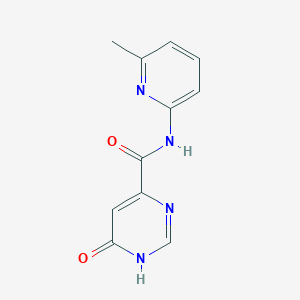![molecular formula C19H24N4O7S B2406939 Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007920-63-9](/img/structure/B2406939.png)
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H24N4O7S and its molecular weight is 452.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
The compound Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate has notable relevance in the field of photosensitive protecting groups. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, demonstrate significant potential in synthetic chemistry. The inclusion of nitrophenyl and piperazino components in the structure of the compound aligns with the characteristics of photosensitive protecting groups, indicating its potential application in this area (Amit et al., 1974).
Endogenous Carcinogens
The compound is related to the category of endogenous carcinogens, where certain compounds are produced in vivo from harmless precursors, exemplified by N-nitroso compounds. The compound's structure, which includes nitrophenyl and piperazino components, is relevant to the study of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds. This relevance is significant in understanding the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds in the biosphere (Lin, 1986).
Pharmacophoric Groups in Antipsychotic Agents
The structure of this compound, which includes arylcycloalkylamines, phenyl piperidines, and piperazines, aligns with the pharmacophoric groups found in several antipsychotic agents. These components are known to contribute to the potency and selectivity of binding affinity at D2-like receptors, making the compound relevant in the development and evaluation of such agents (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDHUQDBZGLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
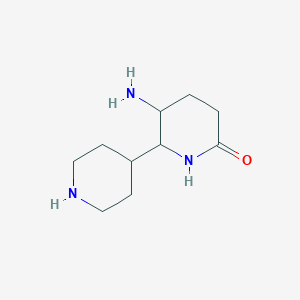
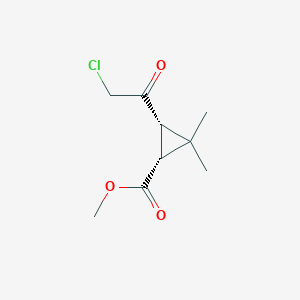
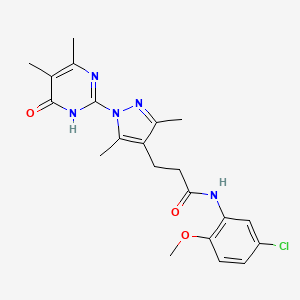
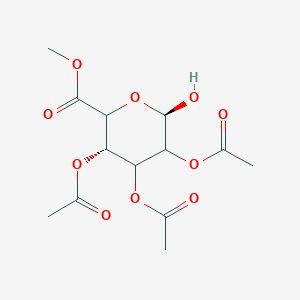


![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)
